molecular formula C9H10FN B1285246 6-Fluoro-1,2,3,4-tetrahydroisoquinoline CAS No. 224161-37-9

6-Fluoro-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1285246
M. Wt: 151.18 g/mol
InChI Key: IGFFEMNFESMQQW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various fluorinated tetrahydroisoquinolines has been explored through different methodologies. A directed ortho-lithiation reaction was employed to synthesize 8-fluoro-3,4-dihydroisoquinoline, which served as a key intermediate for further transformations into 1,2,3,4-tetrahydroisoquinoline derivatives, potentially useful for central nervous system drug candidates . Another approach involved a silver-catalyzed intramolecular aminofluorination of alkyne, providing an efficient one-pot synthesis of 1-(trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines and 4,4-difluorotetrahydroisoquinolines . Additionally, the synthesis of flumequine, an antibacterial agent, was achieved from 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (FTHQ) through resolution with enantiomers of 3-bromocamphor-8-sulfonic acid and subsequent reactions .

Molecular Structure Analysis

The influence of fluorine on the molecular structure and crystal packing of tetrahydroisoquinoline derivatives has been studied using single crystal X-ray diffraction. The presence of fluorine was found to affect the molecular conformation and interactions, such as C–H...F and C–H...O, leading to different packing motifs in the crystal lattice . These findings are corroborated by another study that reported the crystal structures of six fluorine-substituted isoquinolines, highlighting the role of organic fluorine in generating diverse molecular motifs and intermolecular interactions .

Chemical Reactions Analysis

Fluorinated tetrahydroisoquinolines undergo various chemical reactions, including fluorophore forming reactions with glyoxylic acid. Catecholamines reacted with glyoxylic acid to form highly fluorescent compounds in a two-step process, with the introduction of a carboxyl group at C-1 or C-3 facilitating the reaction . The resolution of FTHQ into its enantiomers was achieved through recrystallization from its hydrochloride salt or from the melt, demonstrating the impact of enantiomeric purity on the resolution process .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated tetrahydroisoquinolines are closely linked to their molecular structure and the presence of fluorine atoms. The study of weak interactions in two 1,2-diaryl-1,2,3,4-tetrahydroisoquinoline derivatives revealed that the introduction of a fluorine atom can significantly alter the molecular conformation and crystal packing . The antimycobacterial evaluation of newer quinoline carboxylic acids synthesized from tetrafluoro benzene showed that the introduction of fluorine atoms could enhance biological activity, as evidenced by the most active compound in the series . Furthermore, the optical resolution of FTHQ by supercritical fluid extraction highlighted the role of fluorine in the separation of enantiomers .

Scientific Research Applications

Crystal Engineering Applications

6-Fluoro-1,2,3,4-tetrahydroisoquinoline and its derivatives demonstrate significant utility in the field of crystal engineering. For instance, in a study by Choudhury et al. (2006), the crystal structures of compounds based on the molecular motif of 6-methoxy 1,2-diphenyl-1,2,3,4-tetrahydroisoquinoline with different fluoro substitutions were reported. These structures revealed different packing features, offering insights into molecular interactions involving fluorine, such as C–F⋯F, C–H⋯F, and C–H⋯O interactions in the crystal lattice (Choudhury & Row, 2006).

Chemical Synthesis and Resolution Processes

The compound has been studied for its role in chemical synthesis and resolution processes. In research by Bálint et al. (2002), 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline was resolved using tartaric acid derivatives, revealing strong reaction kinetics and solvent dependence. This led to the proposal of an economic resolution process, incorporating a racemization step (Bálint et al., 2002).

Pharmacological Applications

In the field of pharmacology, 6-Fluoro-1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized and evaluated for their potential as antihypertensive agents. A study by Watanuki et al. (2011) demonstrated that specific derivatives, such as 6-fluoro-1-isopropyl-2-{[1-(2-phenylethyl)piperidin-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline, showed antihypertensive effects without inducing reflex tachycardia in spontaneously hypertensive rats (Watanuki et al., 2011).

Drug Intermediate and Synthesis

It has also been employed as an intermediate in drug synthesis. Research by Liu et al. (2013) developed a cascade approach to synthesize various fluorinated isoquinolines, demonstrating an efficient method for producing these compounds (Liu et al., 2013).

Fluorescence Applications

Studies have also explored the use of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline in fluorescence applications. Svensson et al. (1975) investigated the fluorophore forming reactions of various catecholamines and tetrahydroisoquinolines with glyoxylic acid, forming strongly fluorescent compounds (Svensson et al., 1975).

Safety And Hazards

When handling 6-Fluoro-1,2,3,4-tetrahydroisoquinoline, it is recommended to avoid breathing dust and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation are advised .

Future Directions

The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, resulting in the development of novel THIQ analogs with potent biological activity . They may also prove to be promising candidates for various infectious diseases, such as malaria, tuberculosis, HIV-infection, HSV-infection, leishmaniasis, etc .

properties

IUPAC Name

6-fluoro-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-2,5,11H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFFEMNFESMQQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50577338
Record name 6-Fluoro-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50577338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-1,2,3,4-tetrahydroisoquinoline

CAS RN

224161-37-9
Record name 6-Fluoro-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50577338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Fluoro-1,2,3,4-tetrahydroisoquinoline
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Synthesis routes and methods

Procedure details

Diborane (1 M, THF, 24 mL) was added at 0° C. to a solution of 6-fluoro-3,4-dihydro isoquinolin-1(2H)-one (1.14 g, 6.9 mmol) in THF (8 mL). The mixture was stirred at reflux for 18 h. It was cooled to room temperature and water was added. The mixture was extracted with dichloromethane, and the organic layer was dried over sodium sulfate and concentrated. Purification by column chromatography (hexanes:ethyl acetate 1:1) afforded the title compound.
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
X Fang, Y Yin, YT Chen, L Yao, B Wang… - Journal of medicinal …, 2010 - ACS Publications
Rho kinase (ROCK) is a promising drug target for the treatment of many diseases including hypertension, multiple sclerosis, cancer, and glaucoma. The structure−activity relationships (…
Number of citations: 66 pubs.acs.org
H Tsu, X Chen, CT Chen, SJ Lee… - Journal of medicinal …, 2006 - ACS Publications
Dipeptidyl peptidase IV (DPP-IV) inhibitors are expected to become a new type of antidiabetic drugs. Most known DPP-IV inhibitors often resemble the dipeptide cleavage products, with …
Number of citations: 39 pubs.acs.org
A Nitta, Y Iura, H Tomioka, I Sato, K Morihira… - Bioorganic & medicinal …, 2012 - Elsevier
The synthesis and structure–activity relationships of ureas as CCR3 antagonists are described. Optimization starting with lead compound 2 (IC 50 =190nM) derived from initial …
Number of citations: 4 www.sciencedirect.com
Y Fang, H Zhou, Q Gu, J Xu - European Journal of Medicinal Chemistry, 2019 - Elsevier
A novel series of tetrahydroisoquinoline-benzimidazole hybrids have been designed and synthesized as multifunctional agents against Alzheimer's disease (AD). These compounds …
Number of citations: 48 www.sciencedirect.com
X Xu, R Ge, L Li, J Wang, X Lu, S Xue, X Chen… - European Journal of …, 2018 - Elsevier
Prostate cancer (PC) is a major cause of cancer-related male death in worldwide and the identification of new and improved potent anti-PC molecules is constantly required. A novel …
Number of citations: 26 www.sciencedirect.com
X Xu, Q Du, Y Meng, Z Li, H Wu, Y Li, Z Zhao… - European Journal of …, 2020 - Elsevier
Prostate cancer (PC) is the most diagnosed type of malignancy in men and the major frequently cause of cancer-related death worldwide. The androgen receptor (AR) has become a …
Number of citations: 9 www.sciencedirect.com
C Bi, L Schäkel, S Mirza, K Sylvester, J Pelletier… - Bioorganic …, 2023 - Elsevier
Ticlopidine is an antithrombotic prodrug of the thienotetrahydropyridine family. For platelet inhibition it has to undergo oxidative ring-opening by cytochrome P450 enzymes. The …
Number of citations: 4 www.sciencedirect.com
J Ayres - 2018 - orca.cardiff.ac.uk
This thesis describes the development of new routes towards the synthesis of cyanamides. Cyanamides are present in a range of biologically active compounds and are useful …
Number of citations: 3 orca.cardiff.ac.uk
W Tang, RA Stearns, RW Wang, RR Miller, Q Chen… - Xenobiotica, 2008 - Taylor & Francis
1-[(2R)-2-({[(1S,2S)-1-amino-1,2,3,4-tetrahydronaphthalen-2-yl]carbonyl}amino)-3-(4-chlorophenyl)propanoyl]-N-(tert-butyl)-4-cyclohexylpiperidine-4-carboxamide (1) is a potent …
Number of citations: 23 www.tandfonline.com
JN Ayres, KB Ling, LC Morrill - Organic letters, 2016 - ACS Publications
A one-pot N-cyanation of secondary amines has been developed using trichloroacetonitrile as an inexpensive cyano source. A diverse range of cyclic and acyclic secondary amines …
Number of citations: 17 pubs.acs.org

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